(3alpha,5alpha,6alpha)-3,6-Dihydroxy-pregnan-20-one
CAS No.:
Cat. No.: VC17994627
Molecular Formula: C21H34O3
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H34O3 |
|---|---|
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | 1-[(3R,5S,6S,8R,9S,10R,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
| Standard InChI | InChI=1S/C21H34O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h13-19,23-24H,4-11H2,1-3H3/t13-,14+,15-,16+,17+,18-,19+,20-,21-/m1/s1 |
| Standard InChI Key | HHUZGDMRRLQZIQ-JFBAWDOZSA-N |
| Isomeric SMILES | CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@H](C4)O)C)O)C |
| Canonical SMILES | CC(=O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
(3α,5α,6α)-3,6-Dihydroxy-pregnan-20-one is systematically named according to IUPAC conventions, reflecting its stereochemistry at positions 3, 5, and 6. Key identifiers include:
-
CAS Registry Numbers: 570-78-5 (3α,6α-Dihydroxy-5β-pregnan-20-one) , 14357-63-2 (3β,5α,6β isomer) .
-
Synonyms: 3α,6α-Dihydroxy-5β-pregnan-20-one, NSC-50920, and CHEBI:34355 .
The molecular structure comprises a pregnane backbone (21 carbons) with hydroxyl groups at positions 3 and 6, a ketone at position 20, and distinct α-orientations at carbons 3, 5, and 6 .
Stereochemical and Conformational Analysis
The compound’s stereochemistry critically influences its biological interactions. The 5α configuration denotes a trans A/B ring junction, while the 3α and 6α hydroxyl groups occupy equatorial positions, enhancing solubility and receptor-binding potential . Comparative analysis of its 3β,5α,6β isomer (CAS 14357-63-2) reveals distinct physicochemical properties, underscoring the importance of stereochemistry in functional outcomes .
Synthesis and Analytical Characterization
Analytical Techniques
The compound’s characterization relies on advanced spectroscopic and chromatographic methods:
-
Nuclear Magnetic Resonance (NMR): Assigns stereochemistry via and chemical shifts, particularly distinguishing α/β hydroxyl configurations .
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for analyzing trimethylsilyl (TMS) derivatives, such as the 2TMS derivative (CAS 33287-43-3), which exhibits a retention index of 2758 on methyl silicone columns .
Biological and Pharmacological Context
Putative Biological Roles
Although direct evidence of biological activity is limited in the provided sources, structural analogs suggest potential roles:
-
Neuroactive Steroid Activity: Hydroxyl groups at positions 3 and 6 may facilitate interactions with GABA-A receptors, analogous to allopregnanolone .
-
Metabolic Pathways: Involvement in bile acid synthesis or steroid hormone metabolism, as implied by studies on intrahepatic cholestasis of pregnancy .
Comparative Analysis with Related Steroids
The compound’s uniqueness emerges when contrasted with structurally similar pregnane derivatives:
| Compound | Structural Features | Key Differences |
|---|---|---|
| 5α-Pregnane-3,20-dione | Lacks hydroxyl groups at C3 and C6 | Primarily progestogenic activity |
| Allopregnanolone | 3α-hydroxy, 5α-reduced configuration | Potent GABA-A receptor modulation |
| 17α-Hydroxyprogesterone | Hydroxyl at C17 | Adrenal steroidogenesis intermediate |
Research Applications and Future Directions
Current Research Context
Studies on (3α,5α,6α)-3,6-Dihydroxy-pregnan-20-one remain nascent, with existing literature focusing on:
-
Analytical Chemistry: Development of GC-MS protocols for detecting steroid metabolites in clinical samples .
-
Stereochemical Studies: Investigations into the impact of hydroxyl group orientation on physicochemical properties .
Knowledge Gaps and Opportunities
-
Mechanistic Studies: Elucidating receptor-binding affinities and metabolic pathways.
-
Therapeutic Potential: Exploring applications in neurological or metabolic disorders, guided by structural parallels to neuroactive steroids.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume